molecular formula C4H10N2O2 B6618995 2-methoxy-N-methylacetohydrazide CAS No. 1890068-66-2

2-methoxy-N-methylacetohydrazide

Cat. No. B6618995
CAS RN: 1890068-66-2
M. Wt: 118.13 g/mol
InChI Key: WJTYHRKXQCWECO-UHFFFAOYSA-N
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Description

2-Methoxy-N-methylacetohydrazide (2-MMAH) is an organic compound with a variety of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents. 2-MMAH is an important reagent in organic synthesis, and it has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

  • Nonlinear Optical Properties : Hydrazones, including compounds structurally similar to 2-methoxy-N-methylacetohydrazide, have been synthesized and analyzed for their nonlinear optical properties. These compounds exhibit potential for applications in optical devices like optical limiters and switches (Naseema et al., 2010).

  • Lipase and α-Glucosidase Inhibition : Certain derivatives of 2-methoxy-N-methylacetohydrazide have been synthesized and shown to inhibit lipase and α-glucosidase, suggesting potential applications in treating conditions like diabetes or obesity (Bekircan et al., 2015).

  • Anti-Inflammatory and Cyclooxygenase Inhibition : Indole derivatives of acetohydrazide, similar in structure to 2-methoxy-N-methylacetohydrazide, have been synthesized and evaluated for anti-inflammatory activity. They have shown potential as cyclooxygenase inhibitors and selective COX-2 inhibitors (Bhat et al., 2018).

  • Antibacterial Activity : Novel oxadiazoles derived from 2-methoxy-N-methylacetohydrazide have been synthesized and found to exhibit significant antibacterial activity against various bacterial strains (Rai et al., 2009).

  • Potential in Synthesis of Sugar Imine Molecules : Research has focused on synthesizing new molecules using derivatives of 2-methoxy-N-methylacetohydrazide, which could have applications in chemical synthesis and potentially in pharmacology (Majed Jari Mohammed et al., 2020).

  • Enzymatic Kinetic Resolution : The compound has been used in studies related to the enzymatic kinetic resolution, indicating its utility in stereochemistry and pharmaceutical synthesis (Sun et al., 2010).

  • Photoluminescence in Nanomaterials : Derivatives of 2-methoxy-N-methylacetohydrazide have been used to create highly fluorescent nanofibers and microcrystals, which could have applications in fluorescent nanomaterials (Ghodbane et al., 2012).

  • Antimicrobial and Anticancer Activity : Hydrazide and oxadiazole derivatives of 3-methoxyphenol, structurally similar to 2-methoxy-N-methylacetohydrazide, have been synthesized and shown antimicrobial and anticancer activities (Kaya et al., 2017).

properties

IUPAC Name

2-methoxy-N-methylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-6(5)4(7)3-8-2/h3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTYHRKXQCWECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-methylacetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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